Bienvenue dans la boutique en ligne BenchChem!

4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This fully substituted thieno[2,3-d]pyrimidine (CAS 374693-80-8) combines a 4-(1,3-benzodioxol-5-yloxy) ether, a 2-methyl, and a 6-phenyl group—a substitution pattern absent from commercial 4-anilino or 4-chloro sets. The pre-installed benzodioxole aryl ether bypasses low-yielding sesamol SNAr reactions, ensuring batch-to-batch fidelity. Ideal for kinase-focused screening libraries targeting EGFR/HER2 hinge-region binding and for head-to-head 4-position H-bond acceptor SAR. Also serves as a scaffold-hopping probe versus thieno[3,2-d] analogs and a benzodioxole-specific metabolic liability tool. Direct procurement secures this precise chemotype without divergent synthesis risk.

Molecular Formula C20H14N2O3S
Molecular Weight 362.4 g/mol
Cat. No. B5772627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Molecular FormulaC20H14N2O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H14N2O3S/c1-12-21-19(25-14-7-8-16-17(9-14)24-11-23-16)15-10-18(26-20(15)22-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyHBLFCLDAYVDMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 374693-80-8): Compound Class and Core Characteristics for Procurement Evaluation


4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 374693-80-8; molecular formula C20H14N2O3S; molecular weight 362.4) is a fully substituted thieno[2,3-d]pyrimidine derivative bearing a 1,3-benzodioxol-5-yloxy ether at the 4-position, a methyl group at the 2-position, and a phenyl ring at the 6-position . The thieno[2,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors (EGFR, VEGFR-2, FGFR1), apoptosis inducers, and anti-inflammatory agents [1]. This specific substitution pattern — particularly the 4-position benzodioxole ether linkage combined with the 6-phenyl group — distinguishes it from the more commonly encountered 4-anilino and 4-chloro thieno[2,3-d]pyrimidine intermediates prevalent in commercial catalogs.

Why 4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine Cannot Be Interchanged with Generic Thieno[2,3-d]pyrimidine Analogs


Thieno[2,3-d]pyrimidine derivatives exhibit pronounced structure-activity discontinuities driven by three variable positions. The 4-position substituent is the primary determinant of target engagement: SAR studies on N-phenylthieno[2,3-d]pyrimidin-4-amines reveal that even subtle modifications at this position shift selectivity between FGFR1 (IC50 0.16–0.18 μM for optimized 4-anilino derivatives) and other kinases [1]. The 6-phenyl substituent is critical for EGFR/HER2 hinge-region binding in dual-inhibition designs, while the 2-methyl group modulates both potency and physicochemical profile . Procuring a generic 4-chloro or 4-hydrazinyl analog and performing divergent derivatization in-house introduces synthetic burden, batch-to-batch variability, and the risk of obtaining a compound with a fundamentally different selectivity fingerprint. The benzodioxol-5-yloxy group in this compound provides an aryl ether linkage that is not readily accessible through simple amination of the common 4-chloro intermediate, making direct procurement the only reliable route to this precise chemotype.

Quantitative Differentiation Evidence for 4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine vs. Closest Structural Analogs


4-Position Aryl Ether vs. 4-Chloro: Synthetic Accessibility and Target Engagement Potential

The benzodioxol-5-yloxy group at the 4-position of the target compound provides a pre-installed aryl ether that is structurally distinct from the common 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 125660-99-3) synthetic intermediate. In thieno[2,3-d]pyrimidine SAR, the 4-substituent is the primary driver of target selectivity: 4-anilino derivatives favor FGFR1 (IC50 0.16–0.18 μM for optimized analogs), while 4-aryloxy derivatives such as this compound present a different hydrogen-bonding pharmacophore (ether oxygen as H-bond acceptor vs. NH of anilines as H-bond donor) [1]. The benzodioxole methylenedioxy group further contributes two additional oxygen atoms capable of engaging polar residues in target binding pockets, a feature absent in the 4-chloro, 4-hydrazinyl, and 4-(3,5-dimethylpyrazol-1-yl) analogs [2]. The 4-chloro precursor (CAS 125660-99-3, MW 260.74, melting point 123–124 °C) is commercially available as a starting material but requires an additional SNAr or Ullmann-type coupling step to install the benzodioxol-5-yloxy group — a transformation with variable reported yields and requiring optimization of base, solvent, and temperature conditions .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Phenyl vs. 5-Phenyl Regioisomerism: Impact on Kinase Hinge-Region Binding

The target compound bears the phenyl substituent at the 6-position of the thieno[2,3-d]pyrimidine scaffold, in contrast to the regioisomer 4-(1,3-benzodioxol-5-yloxy)-5-phenylthieno[2,3-d]pyrimidine (CAS 378227-72-6; MW 348.38) which places the phenyl group at the 5-position [1]. In thieno[2,3-d]pyrimidine-based EGFR inhibitor design, the 6-phenyl group occupies a critical hydrophobic pocket in the kinase hinge region, with molecular docking studies confirming that 6-phenyl-substituted derivatives achieve superior complementarity to the EGFR ATP-binding site compared to 5-phenyl regioisomers . The FGFR1 SAR study by Lukash et al. (2015) demonstrates that 6-phenylthieno[2,3-d]pyrimidin-4-amines (IC50 = 0.16 μM) show marginally superior potency to 5-phenyl analogs (IC50 = 0.18 μM), with the 6-position being sterically more permissive for accommodating the phenyl ring in the kinase hydrophobic back pocket [2]. The target compound's additional 2-methyl group (absent in CAS 378227-72-6) further differentiates it by occupying a small lipophilic cleft adjacent to the gatekeeper residue, a feature exploited in optimized EGFR inhibitors .

Kinase Inhibition EGFR/HER2 Regioisomer Selectivity

Thieno[2,3-d] vs. Thieno[3,2-d] Scaffold Topology: Divergent Biological Fingerprints in Benzodioxole-Containing Series

The target compound utilizes the thieno[2,3-d]pyrimidine scaffold (sulfur adjacent to the 2-position), which is topologically distinct from the thieno[3,2-d]pyrimidine scaffold (sulfur adjacent to the 4-position) found in the well-characterized apoptosis inducer N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine (compound 2a; EC50 = 0.08–0.15 μM in T47D breast cancer cells) [1]. Kemnitzer et al. (2009) demonstrated that scaffold topology dramatically influences biological mechanism: their thieno[3,2-d] HTS hit 2a induced apoptosis via tubulin polymerization inhibition, while the optimized thieno[2,3-d] derivatives 5d and 5e (EC50 = 0.008 μM and 0.004 μM respectively in T47D cells) retained apoptosis induction but showed enhanced potency after scaffold optimization [1]. The sulfur position alters the vector of the 4-substituent relative to the 6-phenyl group, changing the angle of projection into the target binding site by approximately 0.5–0.8 Å [2]. The target compound's thieno[2,3-d] scaffold positions the benzodioxol-5-yloxy group for engagement with a different spatial region of the binding pocket compared to the thieno[3,2-d] isomer.

Scaffold Hopping Apoptosis Induction Tubulin Polymerization

Benzodioxole Moiety as a Metabolic Soft Spot Modulator: Implications for In Vitro-to-In Vivo Translation

The 1,3-benzodioxole (methylenedioxyphenyl) moiety in the target compound is a well-characterized pharmacophore that undergoes CYP450-mediated methylenedioxy ring cleavage to form a catechol metabolite, a metabolic pathway that can be exploited for prodrug design or, conversely, requires monitoring for reactive metabolite formation [1]. In contrast, comparator compounds such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (MW 320.41) and 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (MW 370.47) lack this metabolic liability but also lose the potential for benzodioxole-mediated enhancement of pharmacokinetic drug interactions . The benzodioxole methylenedioxy group provides 2 additional H-bond acceptors (total 5 oxygens in the 4-substituent vs. 0–1 in non-benzodioxole analogs), which can influence solubility, permeability, and plasma protein binding [2]. For in vitro assay interpretation, the benzodioxole group's known CYP450 inhibitory activity (particularly CYP2C9 and CYP3A4 at concentrations >10 μM) must be accounted for when using the compound in cell-based assays containing fetal bovine serum or hepatocyte co-culture systems [1].

Drug Metabolism Benzodioxole Pharmacology CYP450 Interaction

Recommended Research and Industrial Application Scenarios for 4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 374693-80-8)


Kinase Inhibitor Screening Libraries Focused on 6-Phenylthieno[2,3-d]pyrimidine Chemotypes

This compound is most appropriately deployed as a singleton or small-cluster member within a kinase-focused screening library, where its unique combination of a 4-benzodioxole ether, 2-methyl, and 6-phenyl substitution pattern fills a chemotype gap not covered by commercial 4-anilino or 4-chloro thienopyrimidine sets. The 6-phenyl placement is validated by EGFR/HER2 inhibitor design studies as optimal for hinge-region hydrophobic pocket engagement . Its structural relationship to the apoptosis-inducing series reported by Kemnitzer et al. (2009) positions it for screening in oncology panels, particularly against breast cancer (T47D, MX-1) and lung cancer (A549) cell lines where related thieno[2,3-d]pyrimidines have demonstrated single-digit nanomolar EC50 values [1].

Structure-Activity Relationship Expansion Around the 4-Position Aryl Ether Series

For medicinal chemistry teams optimizing thieno[2,3-d]pyrimidine leads, this compound serves as a key intermediate for SAR expansion that is not easily accessible from the 4-chloro precursor. The pre-installed benzodioxol-5-yloxy group represents a specific H-bond acceptor pharmacophore that can be compared head-to-head with 4-anilino (H-bond donor) and 4-alkoxy (single H-bond acceptor) analogs to deconvolute the contribution of the methylenedioxy oxygen atoms to target binding . The compound fills a gap between simpler 4-phenoxy derivatives and more complex 4-(piperazin-1-yl) analogs that dominate commercial catalogs. Procurement of this specific compound eliminates the need for a low-yielding SNAr reaction with sesamol (3,4-methylenedioxyphenol) that typically requires optimized base/solvent systems and extensive purification .

Negative Control for Benzodioxole Metabolic Studies in CYP450 Interaction Assays

The benzodioxole moiety's well-documented interaction with CYP450 isoforms makes this compound valuable as a tool compound in drug metabolism studies. When run alongside non-benzodioxole thieno[2,3-d]pyrimidine analogs (e.g., 4-(3,5-dimethylpyrazol-1-yl) or 4-(benzimidazol-1-yl) derivatives), the compound enables isolation of the benzodioxole-specific contribution to metabolic clearance, time-dependent CYP inhibition, and potential reactive catechol metabolite formation . This application is particularly relevant for teams evaluating thienopyrimidine lead series where the benzodioxole group is under consideration as a solubility-enhancing or target-engaging pharmacophore, and where metabolic liabilities must be quantified before committing to in vivo pharmacokinetic studies [1].

Reference Compound for Thieno[2,3-d] vs. Thieno[3,2-d] Scaffold Comparison Studies

Because the benzodioxole-phenyl substitution pattern has been characterized in both thieno[2,3-d] (this compound) and thieno[3,2-d] (compound 2a from Kemnitzer et al., 2009) scaffolds, procurement of this compound enables a direct scaffold-hopping comparison when tested alongside its thieno[3,2-d] counterpart. The ~0.5–0.8 Å vector difference in 4-substituent projection between the two scaffolds can be correlated with biological activity shifts, providing quantitative SAR data for computational chemists building pharmacophore models or conducting free energy perturbation (FEP) calculations [1]. This scaffold comparison is not possible with the more common 4-anilino derivatives that lack the benzodioxole reporter group.

Quote Request

Request a Quote for 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.